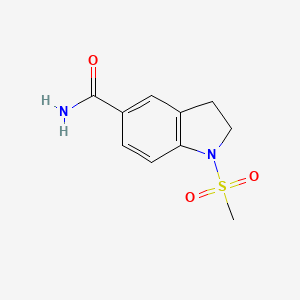

1-(Methylsulfonyl)indoline-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Methylsulfonyl)indoline-5-carboxamide” is a chemical compound that can be purchased for pharmaceutical testing . It’s part of the indole family of compounds, which have been the focus of many researchers in the study of pharmaceutical compounds .

Synthesis Analysis

Indole derivatives, including “this compound”, have been synthesized using various strategies . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . The carboxamide moiety in indole derivatives forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their biological properties and potential to be the target . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .科学的研究の応用

Cytotoxic Activity and Cancer Research

1-(Methylsulfonyl)indoline-5-carboxamide derivatives have been extensively studied for their cytotoxic activity against various human cancer cell lines. For instance, indole C5-O-substituted seco-cyclopropylindole compounds demonstrated significant cytotoxic activity, especially compounds with small-sized sulfonyl substituents, against cell lines such as COLO 205, SK-MEL-2, A549, and JEG-3. These compounds exhibited a level of activity comparable to doxorubicin, a widely used chemotherapeutic drug (Choi & Ma, 2010). Another research highlighted the anticancer activity of 4-vinyl-1-arylsulfonylimidazolidinones, indicating the role of the phenyl group at the 4-position as a crucial factor for the activity of such compounds (Kwak et al., 2006).

GPR119 Agonist for Anti-diabetic Applications

Compounds containing the 1-(methylsulfonyl)indoline motif have been identified as potent GPR119 agonists, a target for anti-diabetic agents. These compounds showed promising results in lowering plasma glucose excursion and stimulating glucose-dependent insulin secretion in rat models, highlighting their potential as anti-diabetic medications (Sato et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

Research has also explored the potential of 1-(methylsulfonyl)indoline derivatives as cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown significant potency and selectivity in inhibiting COX-2, which is crucial for their anti-inflammatory properties. Docking studies suggested a unique binding mechanism to the COX-2 binding site, different from traditional COX-2 inhibitors (Cruz-López et al., 2007).

Histone Deacetylase Inhibition for Cancer Therapy

1-Arylsulfonyl indoline-benzamides have shown potent inhibition of histone deacetylases (HDAC), providing a dual mechanism of action by inhibiting tubulin and HDAC, which is significant for cancer therapy. These compounds demonstrated substantial antiproliferative activity against various cancer cells, including multi-drug-resistant cell lines (Lai et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-16(14,15)12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZGDAUUVCVGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2475579.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)

![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)

amine hydrochloride](/img/structure/B2475596.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)